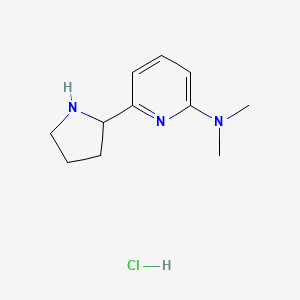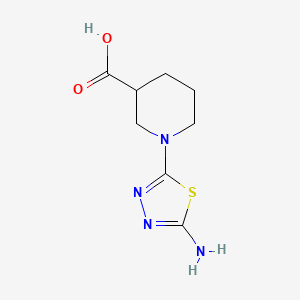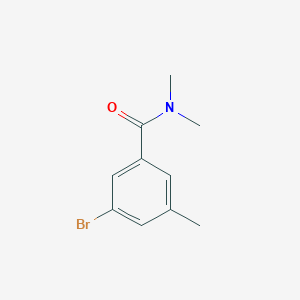
3-Bromo-N,N,5-trimethylbenzamide
Übersicht
Beschreibung
3-Bromo-N,N,5-trimethylbenzamide is a useful research compound. Its molecular formula is C10H12BrNO and its molecular weight is 242.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Benzamide Derivatives 3-Bromo-N,N,5-trimethylbenzamide has been utilized in the synthesis of various benzamide derivatives. These compounds have shown potential as non-peptide small molecular antagonists in biological systems (H. Bi, 2015).
Inhibitors of Photosynthesis Derivatives of this compound, such as 5-bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, have been studied for their ability to inhibit photosynthetic electron transport. These compounds' efficiency depends on their lipophilicity and electronic properties, suggesting potential applications in studying and manipulating photosynthetic processes (K. Kráľová et al., 2013).
Potential Antipsychotic Agents Studies have explored the use of this compound derivatives as potential antipsychotic agents. These compounds, such as 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides, have shown significant inhibitory properties on specific receptor binding, indicating potential applications in psychiatric medication research (T. Högberg et al., 1990).
Photodynamic Therapy and Cancer Treatment The compound has been incorporated into novel zinc phthalocyanines, showing high singlet oxygen quantum yield. These phthalocyanines are potential photosensitizers for photodynamic therapy, particularly in cancer treatment, due to their excellent fluorescence properties and high efficiency in generating singlet oxygen (M. Pişkin et al., 2020).
Antidiabetic Research In antidiabetic research, certain derivatives of this compound have demonstrated the ability to activate peroxisome proliferator-activated receptors, showing potential as therapeutic agents against type 2 diabetes and related metabolic disorders (Yujung Jung et al., 2017).
Catalysis and Chemical Synthesis The compound has been used in palladium-catalyzed direct arylation processes, illustrating its utility in organic synthesis and catalysis. This application is significant in the field of synthetic chemistry, particularly in the synthesis of complex organic molecules (Lujun Chen et al., 2013).
Cu-Catalysed Synthesis in Organic Chemistry this compound derivatives have been used in Cu(I)-catalyzed synthesis processes, indicating their relevance in developing new synthetic methodologies for complex organic compounds (Anupal Gogoi et al., 2014).
Synthesis of CCR5 Antagonists Its derivatives have been synthesized as novel non-peptide CCR5 antagonists, which could have implications in the development of new therapeutic agents, particularly in the field of immunology and infectious diseases (H. Bi, 2015).
Eigenschaften
IUPAC Name |
3-bromo-N,N,5-trimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-4-8(6-9(11)5-7)10(13)12(2)3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJMMVKPTHAVJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




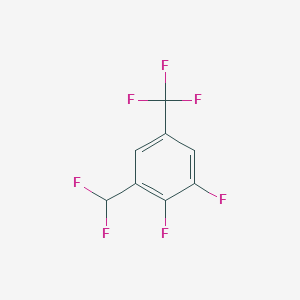
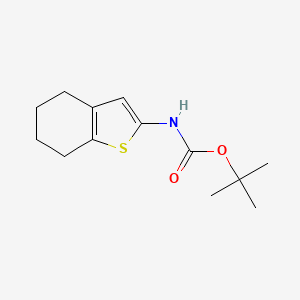
![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(1-tetrahydro-2H-pyran-4-yl-1h-pyrazol-4-yl)urea](/img/structure/B1411631.png)
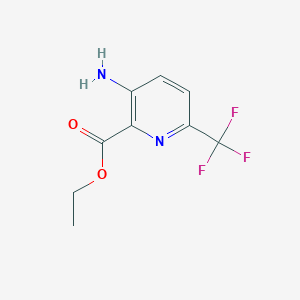



![2-(4-Methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrol-1(2h)-one](/img/structure/B1411642.png)
![1-Phenyl-1,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B1411643.png)
